2,2,3-Triphenyl-2,5-dihydrofuran
Description
Properties
IUPAC Name |
4,5,5-triphenyl-2H-furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c1-4-10-18(11-5-1)21-16-17-23-22(21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWVYLXOSDOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298442 | |
| Record name | 2,2,3-triphenyl-2,5-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15377-95-4 | |
| Record name | NSC123158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3-triphenyl-2,5-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-TRIPHENYL-2,5-DIHYDROFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,2,3-Triphenyl-2,5-dihydrofuran can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with cobalt catalysts to form 2,3-dihydrofuran, which can then be further modified to introduce the phenyl groups . . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
2,2,3-Triphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully saturated products.
Cycloaddition: It can participate in Diels-Alder reactions with dienes to form complex cyclic structures.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthetic Intermediates
TPDHF serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic chemistry. For instance, TPDHF can undergo reactions such as oxidation and reduction to yield other functionalized compounds.
2. Catalysis
Recent studies have indicated that TPDHF can be used as a catalyst or co-catalyst in several reactions. For example, it has been investigated for its role in facilitating dehydration reactions in carbohydrate chemistry, particularly in the synthesis of 5-hydroxymethylfurfural (5-HMF), a valuable platform chemical derived from biomass .
Applications in Material Science
1. Polymer Chemistry
Due to its unique electronic properties and stability, TPDHF has potential applications in the field of polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing TPDHF exhibit improved resistance to thermal degradation compared to their non-functionalized counterparts.
2. Photonic Materials
The optical properties of TPDHF make it suitable for use in photonic applications. Its ability to absorb and emit light at specific wavelengths can be harnessed for developing materials used in sensors and light-emitting devices.
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of compounds derived from TPDHF. For example, derivatives of TPDHF have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects . These findings suggest that TPDHF could serve as a lead compound for developing new anticancer agents.
2. Drug Delivery Systems
The incorporation of TPDHF into drug delivery systems has been explored due to its biocompatibility and ability to form stable complexes with therapeutic agents. This application aims to enhance the solubility and bioavailability of poorly soluble drugs.
Case Studies
Mechanism of Action
The mechanism of action of 2,2,3-Triphenyl-2,5-dihydrofuran involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Substituents : Four phenyl groups (C$6$H$5$) at positions 2, 2, 5, and 5, and bromine atoms at positions 3 and 3.
- Key Interactions :
- Applications: Used in crystal engineering due to its robust non-covalent interactions .
2,5-Dihydrofuran (Unsubstituted)
2,3-Dihydrofuran
- Substituents: None.
- Key Interactions :
- Reactivity : Prone to isomerization to 2,5-dihydrofuran via Rh/TiO$_2$-catalyzed pathways .
Thermodynamic and Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | LogP |
|---|---|---|---|---|
| 2,2,3-Triphenyl-2,5-dihydrofuran* | ~340 (estimated) | N/A | Low (non-polar solvents) | 3.5–4.0 |
| 3,4-Dibromo-2,2,5,5-tetraphenyl | 532.26 | N/A | Insoluble in water | 6.2 |
| 2,5-Dihydrofuran | 70.09 | 66–68 | Partially miscible | 0.57 |
| 2,3-Dihydrofuran | 70.09 | 54–56 | Partially miscible | 0.55 |
*Estimated based on analogous structures. Substituted dihydrofurans exhibit reduced volatility and water solubility due to aromatic substituents .
Isomerization Tendencies
Catalytic Behavior
Industrial Uses
- Methane Hydrate Dissociation : 2,5-Dihydrofuran acts as an additive, lowering dissociation pressures by 10–15% at 274–283 K . Substituted analogs may offer tailored thermodynamic effects.
Biological Activity
2,2,3-Triphenyl-2,5-dihydrofuran is a synthetic compound belonging to the class of dihydrofurans. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including its triphenyl substitution and dihydrofuran ring, contribute to its diverse biological properties.
Antioxidant Properties
Research indicates that dihydrofuran derivatives exhibit significant antioxidant activity. A study highlighted that compounds with the dihydrofuran moiety can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 2,2,3-Triphenyl-2,5-dihydrofuran | 15.0 |
| Ascorbic Acid | 10.0 |
| Trolox | 12.5 |
Neuroprotective Effects
In vivo studies have shown that 2,2,3-triphenyl-2,5-dihydrofuran exhibits neuroprotective effects. In models of Parkinson's disease, the compound demonstrated the ability to reduce neuroinflammation and protect dopaminergic neurons from degeneration .
Case Study: Neuroprotection in MPTP Mouse Model
- Objective: Assess neuroprotective effects against MPTP-induced toxicity.
- Method: Mice were administered MPTP followed by treatment with varying doses of the compound.
- Results: Significant reduction in neuronal loss was observed at doses of 10 mg/kg and above.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the expression of pro-inflammatory cytokines in microglial cells. This mechanism is particularly relevant for conditions such as neurodegenerative diseases where inflammation plays a key role .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 250 | 75 |
| TNF-α | 300 | 90 |
| IL-1β | 200 | 60 |
The biological activity of 2,2,3-triphenyl-2,5-dihydrofuran is believed to involve multiple mechanisms:
- Antioxidant Mechanism: The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.
- Neuroprotective Mechanism: It modulates signaling pathways related to inflammation and apoptosis in neuronal cells.
- Enzyme Inhibition: Preliminary docking studies suggest potential interactions with key enzymes involved in inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the effective synthetic routes for 2,2,3-Triphenyl-2,5-dihydrofuran, and how can stereochemical outcomes be controlled?
- Methodology : The Ti<sup>III</sup>-mediated allenylation followed by Ag<sup>I</sup>-catalyzed cyclization is a robust strategy for constructing dihydrofuran moieties. For triphenyl derivatives, steric effects from phenyl substituents require optimization of reaction conditions (e.g., temperature: 0–25°C, solvent polarity) to control regioselectivity and stereochemistry. X-ray crystallography (e.g., CCDC 1828960 ) can validate stereochemical outcomes by analyzing bond angles and torsion angles (e.g., C6–C1–C2–C3: −173.3° ).
Q. How can X-ray crystallography resolve structural ambiguities in 2,2,3-Triphenyl-2,5-dihydrofuran?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of bond lengths, angles, and non-covalent interactions (e.g., Br⋯Br contacts in brominated analogs ). For triphenyl derivatives, compare observed torsion angles (e.g., C4–C5–C6–C1: 174.7° ) with computational models (DFT) to identify distortions caused by phenyl group steric hindrance. Use software like Olex2 or SHELX for refinement .
Advanced Research Questions
Q. What methodologies elucidate the catalytic hydrogenation mechanisms of dihydrofuran derivatives on transition metal catalysts?
- Methodology : Use Pd/Ce–γ-Al2O3 catalysts under H2 flow (1–10 bar, 50–100°C) to study hydrogenation pathways . In situ FTIR or NMR can track intermediate species (e.g., π-allyl complexes). For triphenyl derivatives, competitive adsorption studies (CO titration ) reveal how phenyl groups modulate Pd active sites. Compare turnover frequencies (TOF) with less hindered analogs (e.g., 2,5-dihydrofuran: TOF = 1.3 × 10<sup>−3</sup> s<sup>−1</sup> ).
Q. How do computational studies clarify electronic interactions in dihydrofuran derivatives, and what contradictions arise between theory and experiment?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict hyperconjugation effects in dihydrofuran rings . For triphenyl derivatives, compare calculated HOMO-LUMO gaps with experimental UV-Vis spectra. Contradictions may arise in predicting Criegee intermediate reactivity during ozonolysis; experimental aerosol yields (e.g., 2,5-dihydrofuran + SO2 → 50 µg/m<sup>3</sup> particles ) often exceed DFT-predicted pathways.
Q. What experimental approaches investigate the environmental impact of dihydrofuran derivatives through ozonolysis reactions?
- Methodology : Use Teflon chamber reactors with synthetic air (1 atm, 25°C) to simulate atmospheric ozonolysis . Monitor secondary organic aerosol (SOA) formation via SMPS or AMS. For triphenyl derivatives, track SOA yields under varying humidity (RH = 0–80%) and SO2 concentrations. Contrast with 2,5-dihydrofuran data, where SOA production is humidity-independent .
Data Contradiction Analysis
Q. Why do 2,5-dihydrofuran and 2,3-dihydrofuran exhibit divergent reactivity in clathrate hydrate formation?
- Key Findings : Rietveld analysis shows 2,5-dihydrofuran occupies the center of sII hydrate large cages (lattice parameter: 17.2 Å ), whereas 2,3-dihydrofuran deviates due to steric asymmetry. Methane co-occupancy reduces host-guest distances (e.g., 3.4 Å → 2.9 Å ), but computational models underestimate this effect, highlighting limitations in force-field parameterization for bulky substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
